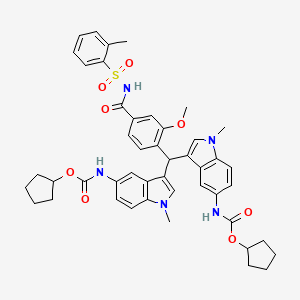
Zafirlukast Impurity D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zafirlukast Impurity D is a chemical compound that is often encountered as a byproduct in the synthesis of Zafirlukast, a selective peptide leukotriene receptor antagonist used for the prophylaxis and chronic treatment of asthma . This compound is one of several impurities that can be formed during the manufacturing process of Zafirlukast, and its identification and characterization are crucial for ensuring the purity and efficacy of the final pharmaceutical product .
Métodos De Preparación
The preparation of Zafirlukast Impurity D involves several synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to separate and quantify the impurities present in the drug substance . The synthesis of Zafirlukast itself involves multiple steps, including the bromination of methyl 3-methoxy-4-methylbenzoate using hydrogen bromide and a peroxide in the presence of an organic solvent . The resulting intermediate compounds are further processed to yield Zafirlukast and its related impurities, including this compound .
Análisis De Reacciones Químicas
Zafirlukast Impurity D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen bromide, peroxides, and organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the bromination of methyl 3-methoxy-4-methylbenzoate results in the formation of methyl 4-bromomethyl-3-methoxybenzoate, which is a key intermediate in the synthesis of Zafirlukast and its impurities .
Aplicaciones Científicas De Investigación
Zafirlukast Impurity D has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the identification and quantification of impurities in pharmaceutical formulations . In biology and medicine, it is studied for its potential effects on various biological pathways and its role in the overall efficacy and safety of Zafirlukast . In the pharmaceutical industry, the characterization and control of this compound are essential for ensuring the quality and consistency of the final drug product .
Mecanismo De Acción
The mechanism of action of Zafirlukast Impurity D is not as well-studied as that of Zafirlukast itself. it is known that Zafirlukast blocks the action of cysteinyl leukotrienes on the CysLT1 receptors, reducing airway constriction, mucus build-up, and inflammation in the lungs . It is likely that this compound may interact with similar molecular targets and pathways, although its specific effects and potency may differ from those of Zafirlukast .
Comparación Con Compuestos Similares
Zafirlukast Impurity D can be compared with other impurities and analogs of Zafirlukast, such as Impurity 1, Impurity 2, Impurity 3, Impurity 4, and Impurity 5 . Each of these impurities has a unique chemical structure and may exhibit different properties and effects. For example, Impurity 1 is characterized as 3-methoxy-4-(5-methoxycarbonylamino-1-methyl-1H-indol-3-ylmethyl)-benzoic acid, while Impurity 2 is {3-[2-methoxy-4-(toluene-2-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-carbamic acid methyl ester . The uniqueness of this compound lies in its specific chemical structure and its formation during the synthesis of Zafirlukast .
Propiedades
Fórmula molecular |
C46H49N5O8S |
|---|---|
Peso molecular |
832.0 g/mol |
Nombre IUPAC |
cyclopentyl N-[3-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]-[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |
InChI |
InChI=1S/C46H49N5O8S/c1-28-11-5-10-16-42(28)60(55,56)49-44(52)29-17-20-34(41(23-29)57-4)43(37-26-50(2)39-21-18-30(24-35(37)39)47-45(53)58-32-12-6-7-13-32)38-27-51(3)40-22-19-31(25-36(38)40)48-46(54)59-33-14-8-9-15-33/h5,10-11,16-27,32-33,43H,6-9,12-15H2,1-4H3,(H,47,53)(H,48,54)(H,49,52) |
Clave InChI |
WUSUKXOVNZZOIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)C(C3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)C6=CN(C7=C6C=C(C=C7)NC(=O)OC8CCCC8)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















